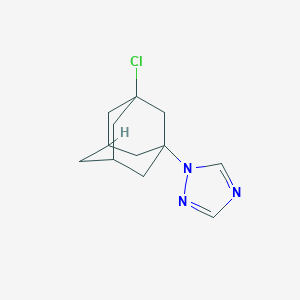

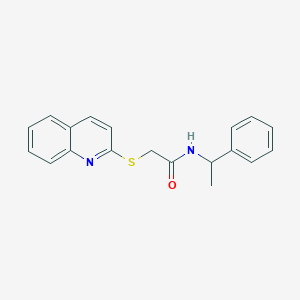

![molecular formula C19H21ClN4OS B5199678 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea CAS No. 6074-96-0](/img/structure/B5199678.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related N-substituted-1,3,4-thiadiazole derivatives often involves the reaction of acylazides with amino-thiadiazole compounds. These processes result in the formation of novel derivatives with confirmed structures through techniques like IR, ^1H NMR, and elemental analysis, showcasing the compound's potential as a plant growth regulator and in other applications (Song Xin-jian et al., 2006).

Molecular Structure Analysis

Quantitative assessments using methods such as crystallographic analysis and Quantum Theory of Atoms in Molecules (QTAIM) have been conducted on similar adamantane-1,3,4-thiadiazole hybrids. These studies reveal the orientation of amino groups in these structures and characterize intra- and intermolecular interactions, shedding light on the structural integrity and stability of such compounds (A. El-Emam et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole derivatives include the synthesis of N-substituted ureas through reactions with isocyanates, demonstrating the versatility and reactivity of these compounds. These reactions are essential for developing new materials with specific biological or physical properties (Xin-jian Song et al., 2008).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including their crystalline structure and solubility, are crucial for understanding their behavior in various environments. Investigations into these properties can provide insights into the compound's applicability in different fields (D'yachenko et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential for forming hydrogen bonds, and the ability to undergo various chemical reactions, define the utility of the compound in synthesis and other chemical processes. These properties are determined through experimental and theoretical analyses, including DFT calculations and antimicrobial activity studies (Nagaraju Kerru et al., 2019).

Orientations Futures

1,3,4-Thiadiazoles have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . This suggests that “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea” and related compounds could be subjects of future research in these areas.

Mécanisme D'action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial and anti-inflammatory activities . These compounds are known to interact with various enzymes and proteins involved in these biological processes.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can interact with their targets in a way that inhibits their function, leading to their antimicrobial and anti-inflammatory effects .

Biochemical Pathways

Based on the reported antimicrobial and anti-inflammatory activities of similar compounds, it can be inferred that the compound may affect pathways related to these biological processes .

Result of Action

Similar compounds have been reported to exhibit antimicrobial and anti-inflammatory activities, suggesting that this compound may have similar effects .

Propriétés

IUPAC Name |

1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4OS/c20-14-1-3-15(4-2-14)21-17(25)22-18-24-23-16(26-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H2,21,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQRQYOXKQGJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387246 |

Source

|

| Record name | STK559672 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6074-96-0 |

Source

|

| Record name | STK559672 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5199603.png)

![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5199620.png)

![2-{5-[(4-acetyl-1-piperazinyl)carbonyl]-2-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5199630.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5199632.png)

![6-(3,5-dichloro-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5199671.png)

![N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)

![3-(4-methoxybenzyl)-1-methyl-8-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199696.png)